1-(2-(4-Methylpiperidin-1-yl)ethyl)-1h-pyrazol-4-amine
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Overview
Description
1-(2-(4-Methylpiperidin-1-yl)ethyl)-1h-pyrazol-4-amine is a compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their significant role in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids
Preparation Methods
The synthesis of 1-(2-(4-Methylpiperidin-1-yl)ethyl)-1h-pyrazol-4-amine involves several steps. One common method includes the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules. The preparation involves the use of boron reagents, which are tailored for specific coupling conditions .
Chemical Reactions Analysis
1-(2-(4-Methylpiperidin-1-yl)ethyl)-1h-pyrazol-4-amine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
1-(2-(4-Methylpiperidin-1-yl)ethyl)-1h-pyrazol-4-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: It is explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of various chemical products and intermediates.
Mechanism of Action
The mechanism of action of 1-(2-(4-Methylpiperidin-1-yl)ethyl)-1h-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target proteins or enzymes, thereby modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
1-(2-(4-Methylpiperidin-1-yl)ethyl)-1h-pyrazol-4-amine can be compared with other similar compounds, such as:
Piperidine: A six-membered heterocycle with one nitrogen atom.
Piperidin-4-one: Known for its various biological activities, including analgesic and antiviral properties.
1,4-Disubstituted Piperidines: These compounds have shown high selectivity for resistant Plasmodium falciparum.
Properties
Molecular Formula |
C11H20N4 |
---|---|
Molecular Weight |
208.30 g/mol |
IUPAC Name |
1-[2-(4-methylpiperidin-1-yl)ethyl]pyrazol-4-amine |
InChI |
InChI=1S/C11H20N4/c1-10-2-4-14(5-3-10)6-7-15-9-11(12)8-13-15/h8-10H,2-7,12H2,1H3 |
InChI Key |
ZBVNXEQGTJZRHL-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCN(CC1)CCN2C=C(C=N2)N |
Origin of Product |
United States |
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